molecular formula C24H18Cl2N2O2S2 B187421 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one CAS No. 81512-22-3

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

Cat. No. B187421
CAS RN: 81512-22-3
M. Wt: 501.4 g/mol
InChI Key: MEGXGLUSWZXYLW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.

Mechanism of Action

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one works by inhibiting the mutant p53 protein, which is commonly found in various types of cancer. Mutant p53 is a gain-of-function protein that promotes tumor growth and survival. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one binds to the mutant p53 protein and induces a conformational change, leading to the degradation of the protein. This results in the restoration of the wild-type p53 function, which plays a critical role in suppressing tumor growth and inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells and tissues. It has been well-tolerated in preclinical studies, with no significant adverse effects observed. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one is its specificity towards mutant p53, which makes it a promising therapeutic for cancers that harbor this mutation. However, 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and poor solubility, which may limit its effectiveness in vivo. Further optimization of the formulation and delivery methods is needed to improve the bioavailability and pharmacokinetics of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one.

Future Directions

There are several future directions for the development of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one as a cancer therapeutic. One direction is to optimize the formulation and delivery methods to improve its bioavailability and pharmacokinetics. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in human patients. Additionally, further studies are needed to investigate the potential of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in combination with other cancer therapies, as well as its potential in other types of cancer that do not harbor mutant p53.

Synthesis Methods

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one can be synthesized via a multi-step reaction starting from 4-chlorobenzoic acid. The detailed synthesis method has been published in a scientific paper by Chen et al. (2010).

Scientific Research Applications

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been extensively studied in preclinical models as a potential cancer therapeutic. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, ovarian, pancreatic, and lung cancers. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to be effective in inhibiting cancer stem cells, which are responsible for tumor initiation, metastasis, and recurrence.

properties

CAS RN

81512-22-3

Product Name

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

Molecular Formula

C24H18Cl2N2O2S2

Molecular Weight

501.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O2S2/c25-17-5-1-15(2-6-17)23-27(21(29)13-31-23)19-9-11-20(12-10-19)28-22(30)14-32-24(28)16-3-7-18(26)8-4-16/h1-12,23-24H,13-14H2

InChI Key

MEGXGLUSWZXYLW-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

Other CAS RN

81512-22-3

Origin of Product

United States

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